Methyl 2-amino-2-(3,5-difluorophenyl)acetate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

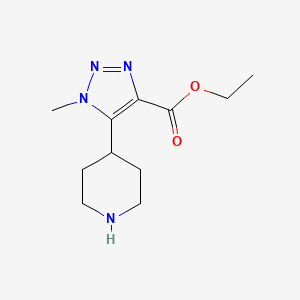

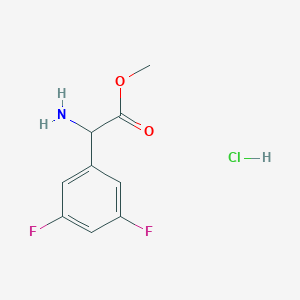

“Methyl 2-amino-2-(3,5-difluorophenyl)acetate hydrochloride” is a chemical compound with the molecular formula C9H10ClF2NO2 . It is related to the class of compounds known as aryls .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3,5-Difluorophenylacetic acid can be dissolved in methanol and reacted with thionyl chloride at 0°C, then warmed to reflux temperature and stirred for 3 hours . Another method involves reacting 2-(3,5-difluorophenyl)acetic acid with concentrated sulfuric acid in anhydrous methanol .Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-2-(3,5-difluorophenyl)acetate hydrochloride” can be analyzed using various spectroscopic techniques. The InChI Code for this compound is 1S/C9H10FNO2.ClH/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;/h2-5,8H,11H2,1H3;1H .Chemical Reactions Analysis

The chemical reactions involving “Methyl 2-amino-2-(3,5-difluorophenyl)acetate hydrochloride” can be complex and depend on the reaction conditions. For example, it can be synthesized from 3,5-Difluorophenylacetic acid using thionyl chloride in methanol .Wissenschaftliche Forschungsanwendungen

General Information

“Methyl 2-amino-2-(3,5-difluorophenyl)acetate hydrochloride” is a chemical compound with the CAS Number: 2551115-33-2 . It is typically stored at 4 degrees Celsius and comes in the form of a powder .

Potential Application in Synthesis of Thiophene Derivatives

Specific Scientific Field

Organic Chemistry, Medicinal Chemistry

Summary of the Application

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Methods of Application or Experimental Procedures

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

Results or Outcomes

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Potential Application in Synthesis of Fluorinated Quinolines

Summary of the Application

Fluorinated quinolines have been of interest due to their remarkable biological activity . They have been used as a basic structure for the search of synthetic antimalarial drugs, such as fluoroquine and mefloquine . A number of fluorinated quinolines have found application in agriculture, and also as components for liquid crystals .

Methods of Application or Experimental Procedures

The synthesis of fluorinated quinolines often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Results or Outcomes

Fluorinated quinolines exhibit a broad spectrum of antibacterial activity . They also possess unique properties that have found applications in various fields such as medicine, agriculture, and liquid crystals .

Potential Application in Synthesis of Indole Derivatives

Summary of the Application

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Methods of Application or Experimental Procedures

The synthesis of indole derivatives often involves various organic reactions .

Results or Outcomes

Indole derivatives have shown potential in various therapeutic areas due to their wide range of biological activities .

Eigenschaften

IUPAC Name |

methyl 2-amino-2-(3,5-difluorophenyl)acetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2.ClH/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5;/h2-4,8H,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBAUPSDZMDSMIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=CC(=C1)F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-2-(3,5-difluorophenyl)acetate hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Dimethylamino)phenyl]-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2660765.png)

![N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylbenzamide](/img/structure/B2660768.png)

![2-chloro-N-({3-[(pyridin-2-yl)methoxy]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B2660775.png)

![4-(Methylthio)-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid](/img/structure/B2660779.png)

![3-(2-Chloro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2660783.png)

![5-[1-Amino-2-(4-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2660784.png)